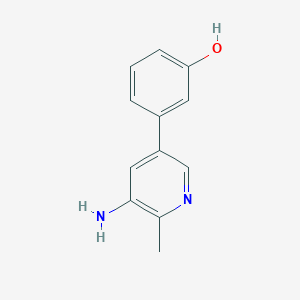
3-(5-Amino-6-methylpyridin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Amino-6-methylpyridin-3-yl)phenol, also known as AMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(5-Amino-6-methylpyridin-3-yl)phenol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In biochemistry, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been used as a tool to study protein-ligand interactions and enzyme kinetics. In materials science, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 3-(5-Amino-6-methylpyridin-3-yl)phenol is not fully understood, but it is believed to interact with specific target molecules in cells, leading to various biochemical and physiological effects. 3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 3-(5-Amino-6-methylpyridin-3-yl)phenol has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 3-(5-Amino-6-methylpyridin-3-yl)phenol has been shown to enhance cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Amino-6-methylpyridin-3-yl)phenol has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, the limitations of 3-(5-Amino-6-methylpyridin-3-yl)phenol include its cost and the difficulty of its synthesis, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of 3-(5-Amino-6-methylpyridin-3-yl)phenol. One potential direction is the investigation of its potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is the study of its mechanism of action and its interactions with specific target molecules in cells. Additionally, the development of new synthesis methods for 3-(5-Amino-6-methylpyridin-3-yl)phenol could lead to improved yields and purity of the compound, making it more widely available for research purposes.
Conclusion
In conclusion, 3-(5-Amino-6-methylpyridin-3-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3-(5-Amino-6-methylpyridin-3-yl)phenol could lead to the development of new drugs and materials with potential applications in various fields.
Métodos De Síntesis
3-(5-Amino-6-methylpyridin-3-yl)phenol can be synthesized through a multi-step process that involves the reaction of 3-hydroxy-2-methyl-4-pyrone with 3-amino-6-methylpyridine. The resulting product is then treated with hydrochloric acid to obtain 3-(5-Amino-6-methylpyridin-3-yl)phenol in its pure form. The synthesis method of 3-(5-Amino-6-methylpyridin-3-yl)phenol has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
Propiedades
IUPAC Name |
3-(5-amino-6-methylpyridin-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-12(13)6-10(7-14-8)9-3-2-4-11(15)5-9/h2-7,15H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZVBWFRIKZWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=CC(=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Amino-6-methylpyridin-3-yl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-2,4-dimethylbenzenesulfonamide](/img/structure/B7580286.png)
![1-[(2-Chlorophenyl)methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580301.png)

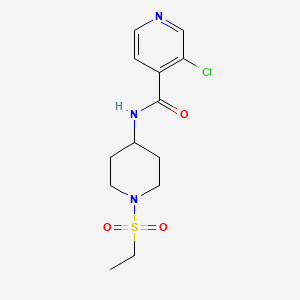
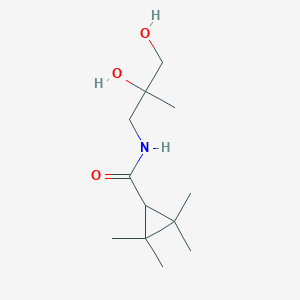
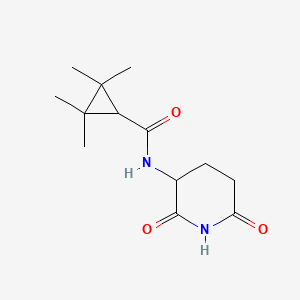
![3-chloro-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7580338.png)
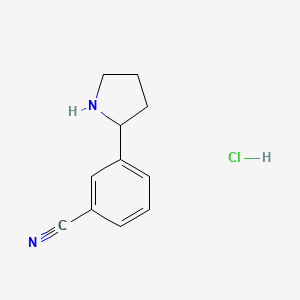

![N-[(3-bromo-4-phenylmethoxyphenyl)methyl]-3-pyridin-2-yloxypropan-1-amine](/img/structure/B7580362.png)